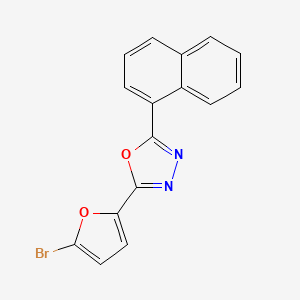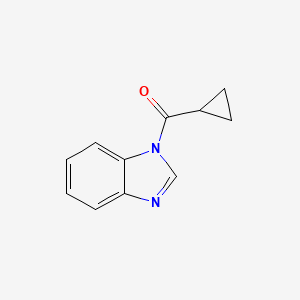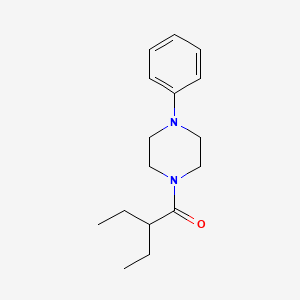
2-(5-Bromofuran-2-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromofuran-2-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a brominated furan ring, a naphthalene moiety, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Naphthalene Moiety: The final step involves coupling the brominated furan and the naphthalene moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and reagents to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrazides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(5-Bromofuran-2-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 2-(5-Bromofuran-2-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromofuran-2-yl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-(5-Bromofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole: Contains a pyridine ring instead of a naphthalene ring.
2-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Features a thiophene ring in place of the naphthalene ring.
Uniqueness
The uniqueness of 2-(5-Bromofuran-2-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole lies in its combination of a brominated furan ring, a naphthalene moiety, and an oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H9BrN2O2 |
|---|---|
Poids moléculaire |
341.16 g/mol |
Nom IUPAC |
2-(5-bromofuran-2-yl)-5-naphthalen-1-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H9BrN2O2/c17-14-9-8-13(20-14)16-19-18-15(21-16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
Clé InChI |
ZVNKPBTXTHBGCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=C(O4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B10978381.png)
![1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10978383.png)
![2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10978397.png)

![3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10978403.png)
![N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10978406.png)
![N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B10978427.png)

![N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide](/img/structure/B10978435.png)
![N-[(4-methylphenyl)methyl]-2-phenoxybutanamide](/img/structure/B10978440.png)



![5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10978455.png)